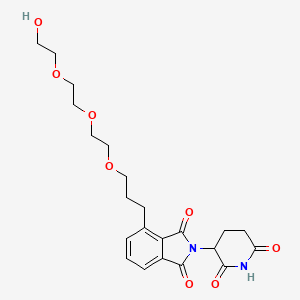![molecular formula C46H46O2P2 B14771889 Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] is a complex organophosphorus compound It is characterized by its unique structure, which includes a decahydrodibenzo dioxacyclohexadecin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to a phosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] exerts its effects involves its ability to act as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphine, [(15aR)-7,8,9,10-tetrahydro-6H-dibenzo[b,d][1,6]dioxacycloundecin-1,15-diyl]bis[diphenyl-(9CI)]
- Phosphine, [(16aR)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecin-1,16-diyl]bis[diphenyl-(9CI)]
- Phosphine, [(19aR)-7,8,9,10,11,12,13,14-octahydro-6H-dibenzo[b,d][1,6]dioxacyclopentadecin-1,19-diyl]bis[diphenyl-(9CI)]
Uniqueness
What sets phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] apart from similar compounds is its specific ring structure and the resulting steric and electronic properties. These unique features make it particularly effective in certain catalytic applications and provide distinct advantages in terms of reactivity and selectivity .
Propiedades
Fórmula molecular |
C46H46O2P2 |
|---|---|
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
(24-diphenylphosphanyl-9,18-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-18-34-48-36-38-22-20-32-44(50(41-27-13-7-14-28-41)42-29-15-8-16-30-42)46(38)45-37(35-47-33-17-3-1)21-19-31-43(45)49(39-23-9-5-10-24-39)40-25-11-6-12-26-40/h5-16,19-32H,1-4,17-18,33-36H2 |
Clave InChI |
PUIBDQOXALAGLV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCOCC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(COCCC1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
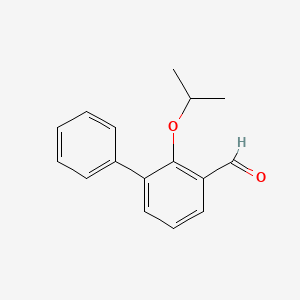
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
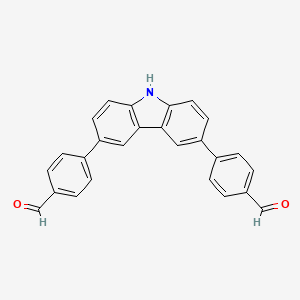
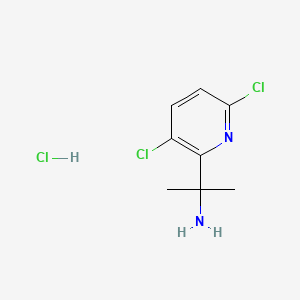




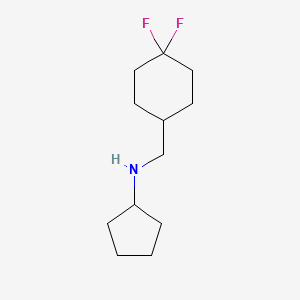

![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
